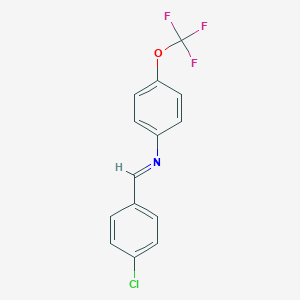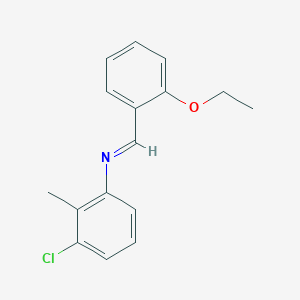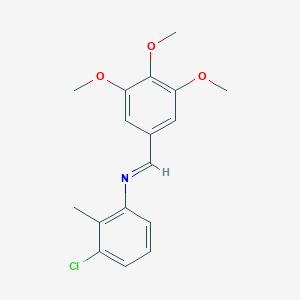![molecular formula C26H20N2O2 B325822 N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B325822.png)
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide is a complex organic compound with the molecular formula C27H21N3O2S It is known for its unique chemical structure, which includes an anilinocarbonyl group attached to a biphenylcarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of 2-(anilinocarbonyl)phenylamine with 4-biphenylcarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Alcohol derivatives
Substitution: Substituted derivatives based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist, influencing cellular pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide
- N-[4-(anilinocarbonyl)phenyl]-4-methoxybenzoate
- N-[2-(anilinocarbonyl)phenyl]-4-nitrobenzoate
Uniqueness
N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide stands out due to its unique biphenylcarboxamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C26H20N2O2 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
N-phenyl-2-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C26H20N2O2/c29-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)28-24-14-8-7-13-23(24)26(30)27-22-11-5-2-6-12-22/h1-18H,(H,27,30)(H,28,29) |
InChI-Schlüssel |
GZKJVZAGXSGQHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6E)-3-(diethylamino)-6-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325744.png)

![(6E)-6-[(2,5-dimethylanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325747.png)
![(6Z)-2-hydroxy-6-[(2-methyl-3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325750.png)
![2-[(2-Ethoxyphenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B325751.png)
![N-[4-(diethylamino)benzylidene]-3,5-dimethylaniline](/img/structure/B325752.png)

![2-[(3-hydroxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B325754.png)

![3,5-dimethyl-N-[(E)-(2-methylindol-3-ylidene)methyl]aniline](/img/structure/B325756.png)
![(6E)-6-[(3-chloro-2-methylanilino)methylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B325757.png)

![(4Z)-2-methoxy-4-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B325762.png)
